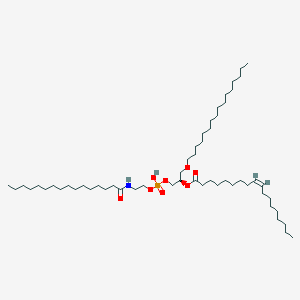
sPNAE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine is a complex phospholipid compound. It is a type of ether phospholipid, which means it contains an ether bond at the sn-1 position of the glycerol backbone. This compound is known for its potential antitumor properties and has been studied for its effects on various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine typically involves the following steps:
Preparation of the glycerol backbone: The glycerol backbone is first prepared by protecting the hydroxyl groups and then selectively deprotecting the sn-1 position.
Introduction of the ether bond: An alkylation reaction is performed to introduce the octadecyl group at the sn-1 position.
Acylation at the sn-2 position: The oleoyl group is introduced at the sn-2 position through an esterification reaction.
Phosphorylation and N-palmitoylation:
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, improved purification techniques, and automated reaction setups .
化学反応の分析
Types of Reactions
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine can undergo various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to remove double bonds in the oleoyl group.
Substitution: The N-palmitoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives .
科学的研究の応用
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of ether phospholipids in various chemical reactions.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in relation to its effects on membrane fluidity and signaling pathways.
Medicine: It has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of drug delivery systems and as a component in specialized lipid formulations
作用機序
The mechanism of action of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine involves its incorporation into cell membranes, where it can alter membrane fluidity and affect various signaling pathways. The compound has been shown to inhibit the viability of tumor cells, possibly through the disruption of membrane integrity and interference with cell signaling processes .
類似化合物との比較
Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but lacks the ether bond at the sn-1 position.
1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine: Similar but with a hexadecyl group instead of an octadecyl group at the sn-1 position.
1-O-Octadecyl-2-palmitoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine: Similar but with a palmitoyl group at the sn-2 position instead of an oleoyl group
Uniqueness
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine is unique due to its specific combination of an ether bond at the sn-1 position, an oleoyl group at the sn-2 position, and an N-palmitoyl group at the sn-3 position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
104672-13-1 |
|---|---|
分子式 |
C55H108NO8P |
分子量 |
942.4 g/mol |
IUPAC名 |
[(2R)-1-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecoxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H108NO8P/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-55(58)64-53(51-61-49-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2)52-63-65(59,60)62-50-48-56-54(57)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25,27,53H,4-24,26,28-52H2,1-3H3,(H,56,57)(H,59,60)/b27-25-/t53-/m1/s1 |
InChIキー |
PSYGBOABGWIDHH-UCNYNZSPSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
異性体SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
同義語 |
1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine plasmanyl-(N-acyl)ethanolamine sPNAE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















